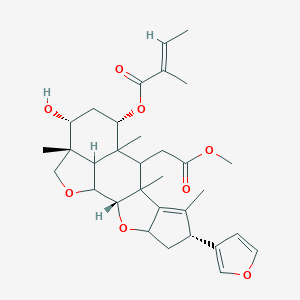
Aluminium dysprosium trioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminium dysprosium trioxide is a type of rare earth metal oxide that has gained significant attention in scientific research due to its unique properties. This compound is composed of aluminium, dysprosium, and oxygen atoms, and it exhibits excellent magnetic and electrical properties, making it an ideal material for various applications. In
Wirkmechanismus
The mechanism of action of aluminium dysprosium trioxide is not fully understood. However, it is believed that the unique magnetic and electrical properties of the compound play a crucial role in its mechanism of action. The compound is able to interact with magnetic fields and electric currents, which may affect the behavior of cells and tissues in the body.
Biochemische Und Physiologische Effekte
Aluminium dysprosium trioxide has been shown to exhibit excellent biocompatibility and low cytotoxicity, making it a promising material for biomedical applications. Studies have shown that the compound can be used as a contrast agent in magnetic resonance imaging (MRI), where it can enhance the contrast between different tissues in the body. It has also been shown to exhibit antibacterial properties, which may make it useful in the development of new antibacterial agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of aluminium dysprosium trioxide is its unique magnetic and electrical properties, which make it an ideal material for various applications. It is also highly stable and can be synthesized with a high degree of purity. However, one of the main limitations of the compound is its high cost, which may limit its widespread use in research.
Zukünftige Richtungen
There are several future directions for the study of aluminium dysprosium trioxide. One of the main areas of research is the development of new synthesis methods that can produce the compound at a lower cost. Another area of research is the study of the compound's potential applications in the field of biomedicine, where it may have applications in drug delivery and tissue engineering. Additionally, the compound's unique magnetic and electrical properties may have applications in the development of new electronic devices and computing systems.
Conclusion:
Aluminium dysprosium trioxide is a promising material that has gained significant attention in scientific research due to its unique properties. The compound has potential applications in various fields, including electronics and biomedicine. While there are still many unanswered questions regarding the compound's mechanism of action, its unique magnetic and electrical properties make it an ideal material for further study. Future research in this area may lead to the development of new technologies and materials that can benefit society in numerous ways.
Synthesemethoden
The synthesis of aluminium dysprosium trioxide involves the reaction between aluminium nitrate, dysprosium nitrate, and sodium hydroxide. The reaction is carried out under controlled conditions, and the product obtained is a white powder that is highly stable. The synthesis method has been optimized to produce high-quality aluminium dysprosium trioxide with a high degree of purity.
Wissenschaftliche Forschungsanwendungen
Aluminium dysprosium trioxide has been extensively studied for its potential applications in various fields. In the field of electronics, it has been used as a magnetic material for the fabrication of magnetic storage devices, such as hard disk drives. It has also been used in the fabrication of spintronic devices, which are used in the development of next-generation computing systems. Aluminium dysprosium trioxide has also been studied for its potential application in the field of biomedicine, where it has been shown to exhibit excellent biocompatibility and low cytotoxicity.
Eigenschaften
CAS-Nummer |
12003-33-7 |
|---|---|
Produktname |
Aluminium dysprosium trioxide |
Molekularformel |
AlDyO3 |
Molekulargewicht |
237.48 g/mol |
IUPAC-Name |
aluminum;dysprosium(3+);oxygen(2-) |
InChI |
InChI=1S/Al.Dy.3O/q2*+3;3*-2 |
InChI-Schlüssel |
MJBLPNFSYQTWRQ-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[Al+3].[Dy+3] |
Kanonische SMILES |
[O-2].[O-2].[O-2].[Al+3].[Dy+3] |
Andere CAS-Nummern |
52725-43-6 12003-33-7 |
Synonyme |
aluminium dysprosium trioxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



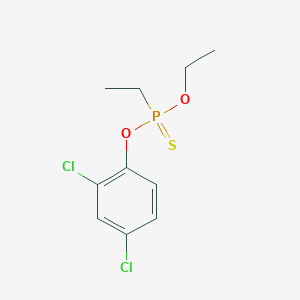

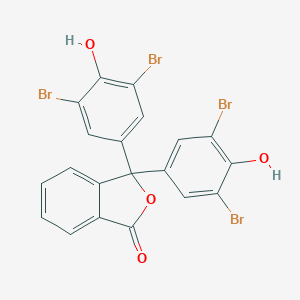
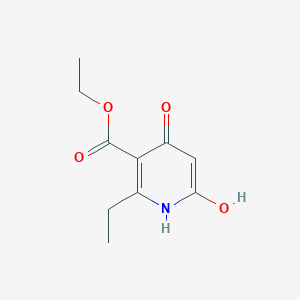
![1,2,3,4,7,7-Hexafluoro-5-vinylbicyclo[2.2.1]hept-2-ene](/img/structure/B75782.png)
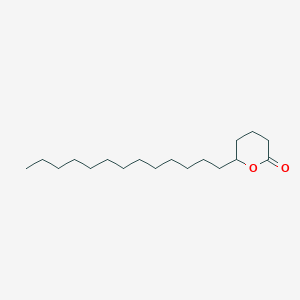
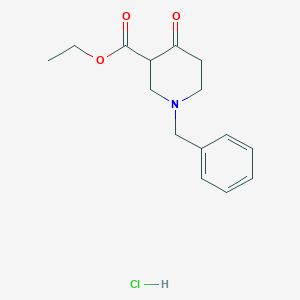


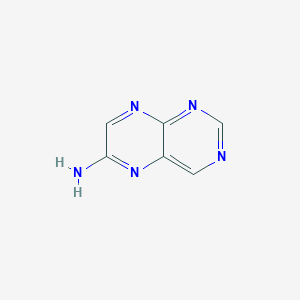

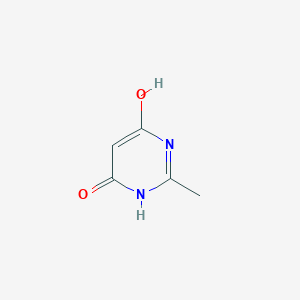
![Benzo[c]thiophen-1(3H)-one](/img/structure/B75792.png)
